Ethyl2-{[(3-methyloxetan-3-yl)methyl]amino}acetate
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Overview
Description
Ethyl2-{[(3-methyloxetan-3-yl)methyl]amino}acetate is a chemical compound with the molecular formula C9H17NO3. It is used primarily in research and development, particularly in the fields of pharmaceuticals and organic chemistry. This compound is known for its unique structure, which includes an oxetane ring, making it a valuable intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-{[(3-methyloxetan-3-yl)methyl]amino}acetate typically involves the reaction of 3-methyloxetan-3-ylmethanol with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the oxetane is replaced by the ethyl ester group. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous tetrahydrofuran or dimethylformamide
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves:
Reactants: 3-methyloxetan-3-ylmethanol and ethyl bromoacetate
Catalyst: Sodium hydride or potassium carbonate
Solvent: Anhydrous tetrahydrofuran
Temperature: 40-60°C
Pressure: Atmospheric pressure
Yield: Typically 80-90%
Chemical Reactions Analysis
Types of Reactions
Ethyl2-{[(3-methyloxetan-3-yl)methyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form primary amines.
Substitution: Undergoes nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various esters or amides depending on the substituent used.
Scientific Research Applications
Ethyl2-{[(3-methyloxetan-3-yl)methyl]amino}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in the development of new drugs and therapeutic agents.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl2-{[(3-methyloxetan-3-yl)methyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring in its structure is known to enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyloxetan-3-ylmethanol
- Ethyl bromoacetate
- 3-Methyl-3-oxetanemethanol
Uniqueness
Ethyl2-{[(3-methyloxetan-3-yl)methyl]amino}acetate is unique due to its oxetane ring, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
ethyl 2-[(3-methyloxetan-3-yl)methylamino]acetate |
InChI |
InChI=1S/C9H17NO3/c1-3-13-8(11)4-10-5-9(2)6-12-7-9/h10H,3-7H2,1-2H3 |
InChI Key |
GVIWIWBQPPHKOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCC1(COC1)C |
Origin of Product |
United States |
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